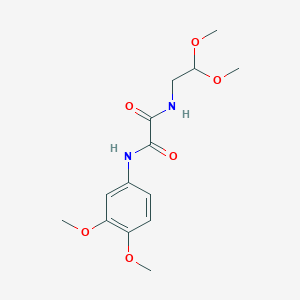

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Vue d'ensemble

Description

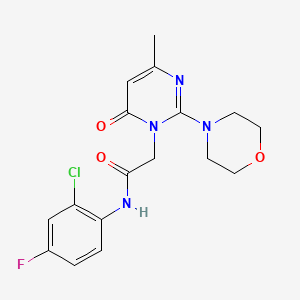

“N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” is a chemical compound with the molecular formula C14H21NO5 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 283.32 . The molecular structure consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Applications De Recherche Scientifique

Medicinal Applications and Disease Treatment Compounds similar to N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide have been explored for their potential in treating diseases and conditions due to their biochemical properties. For instance, Tamoxifen, a well-known drug for treating breast cancer, showcases the importance of structurally complex molecules in medicinal chemistry, hinting at the potential for N1-(2,2-dimethyl...)-related compounds in similar applications (Shagufta & Ahmad, 2018). Moreover, the NRF2 pathway, crucial for cellular defense mechanisms, has been targeted for therapeutic interventions across various diseases, suggesting a potential research avenue for compounds like N1-(2,2-dimethyl...) in modulating oxidative stress and inflammation (Yoko Yagishita et al., 2020).

Environmental Applications Research into the environmental impact and applications of chemical compounds, including those structurally related to N1-(2,2-dimethyl...), has revealed their roles in mitigating pollution and understanding environmental processes. The study of transition metal oxalates, for example, highlights the evolving interest in these compounds as sustainable energy storage materials (J. Yeoh et al., 2018). Additionally, inhibitors of nitrification have been reviewed for their potential to reduce nitrate leaching and nitrous oxide emissions, indicating the importance of chemical interventions in agricultural practices to address environmental concerns (H. Di & K. Cameron, 2016).

Materials Science The exploration of novel materials for technological applications is a key area of research, where compounds with unique structures and properties, akin to N1-(2,2-dimethyl...), are of significant interest. Transition metal oxalates, for instance, have been identified as promising candidates for energy storage, demonstrating the potential of such compounds in developing advanced materials and technologies (J. Yeoh et al., 2018).

Safety and Hazards

The safety data sheet for “N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-19-10-6-5-9(7-11(10)20-2)16-14(18)13(17)15-8-12(21-3)22-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYULADIGXTXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2697041.png)

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697048.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2697050.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)

![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(thiomorpholino)methanone](/img/structure/B2697055.png)

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)